molecular formula C36H36O12 B138214 Cyclotris(1,4-butylene Terephthalate) CAS No. 63440-94-8

Cyclotris(1,4-butylene Terephthalate)

Cat. No.: B138214
CAS No.: 63440-94-8
M. Wt: 660.7 g/mol
InChI Key: HRNLXZWSSMMFMP-UHFFFAOYSA-N
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Description

Cyclotris(1,4-butylene Terephthalate) is a polymer known for its promising applications in various fields, including drug delivery systems and tissue engineering. It is characterized by its favorable biocompatibility properties, making it suitable for encapsulating medication and providing targeted release to specific physiological areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclotris(1,4-butylene Terephthalate) can be synthesized through a series of polymerization reactions involving terephthalic acid and 1,4-butanediol. The process typically involves esterification followed by polycondensation under specific temperature and pressure conditions to achieve the desired polymer structure.

Industrial Production Methods

Industrial production of Cyclotris(1,4-butylene Terephthalate) involves large-scale polymerization processes in cleanroom environments to ensure high purity and quality. The production facilities are equipped with advanced technologies to control reaction parameters and achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclotris(1,4-butylene Terephthalate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the functional groups involved .

Scientific Research Applications

Cyclotris(1,4-butylene Terephthalate) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying polymerization mechanisms and reaction kinetics.

    Biology: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.

    Medicine: Utilized in drug delivery systems to encapsulate and release medications in a controlled manner.

    Industry: Applied in the production of advanced materials with specific mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene Terephthalate (PET): A widely used polymer with similar chemical structure but different mechanical properties.

    Polybutylene Terephthalate (PBT): Another polymer with similar applications but different crystallization behavior and thermal properties.

Uniqueness

Cyclotris(1,4-butylene Terephthalate) is unique due to its cyclic trimer structure, which imparts distinct biocompatibility and mechanical properties. This makes it particularly suitable for specialized applications in drug delivery and tissue engineering, where precise control over material properties is essential .

Properties

IUPAC Name

3,8,15,20,27,32-hexaoxatetracyclo[32.2.2.210,13.222,25]dotetraconta-1(37),10,12,22(40),23,25(39),34(38),35,41-nonaene-2,9,14,21,26,33-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36O12/c37-31-25-7-9-27(10-8-25)33(39)45-21-3-4-23-47-35(41)29-15-17-30(18-16-29)36(42)48-24-6-5-22-46-34(40)28-13-11-26(12-14-28)32(38)44-20-2-1-19-43-31/h7-18H,1-6,19-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLXZWSSMMFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623393
Record name 3,8,15,20,27,32-Hexaoxatetracyclo[32.2.2.2~10,13~.2~22,25~]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene-2,9,14,21,26,33-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63440-94-8
Record name 3,8,15,20,27,32-Hexaoxatetracyclo[32.2.2.210,13.222,25]dotetraconta-1(36),10,11,13(12),22,23,25(24),34,37-nonaene-2,9,14,21,26,33-hexone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63440-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8,15,20,27,32-Hexaoxatetracyclo[32.2.2.2~10,13~.2~22,25~]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene-2,9,14,21,26,33-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8,15,20,27,32-hexaoxatetracyclo[32.2.2.2^{10,13}.2^{22,25}]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene-2,9,14,21,26,33-hexone
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